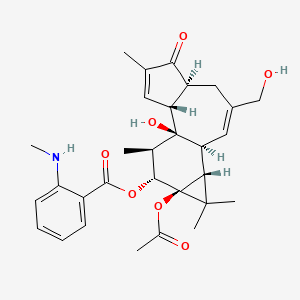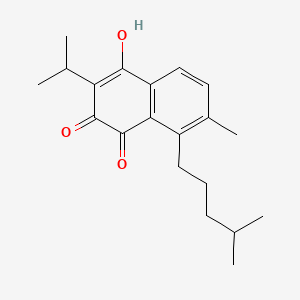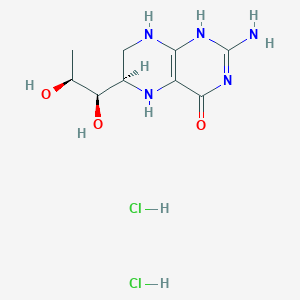
Catatoxic Steroid No. 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catatoxic Steroid No. 1 is a compound known for its ability to induce the transcription of hepatic oxygenases, including cytochrome P450 3A oxygenase. This property allows it to confer resistance against the harmful effects of various toxicants by accelerating their metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Catatoxic Steroid No. 1 typically involves the halogenation of steroid hormones. One method includes the direct iodination of steroid hormones under controlled conditions to produce the desired compound . The reaction conditions often involve the use of radioactive iodine and specific catalysts to ensure the efficient halogenation of the steroid scaffold.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Catatoxic Steroid No. 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the steroid scaffold, potentially enhancing its catatoxic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Catatoxic Steroid No.
Aplicaciones Científicas De Investigación
Catatoxic Steroid No. 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the induction of hepatic oxygenases and the metabolism of toxicants.
Biology: It is employed in research on stress response and adaptation mechanisms in living organisms.
Medicine: this compound has potential therapeutic applications in protecting against drug-induced toxicity and enhancing the metabolism of harmful substances.
Industry: The compound is used in the development of new drugs and in the study of drug-drug interactions, particularly those involving cytochrome P450 3A
Mecanismo De Acción
The mechanism of action of Catatoxic Steroid No. 1 involves the induction of hepatic oxygenases, particularly cytochrome P450 3A oxygenase. This induction accelerates the metabolism of toxicants, reducing their harmful effects on the body. The compound acts through the nuclear receptor PXR, which binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation .
Comparación Con Compuestos Similares
Pregnenolone 16α-carbonitrile (PCN): A potent catatoxic steroid known for its ability to induce hepatic oxygenases.
Spironolactone: An anti-mineralocorticoid with catatoxic properties.
SC-11927: Another catatoxic steroid with protective effects against toxicants.
Comparison: Catatoxic Steroid No. 1 is unique in its specific induction of cytochrome P450 3A oxygenase and its broad protective effects against various toxicants. While similar compounds like PCN and spironolactone also induce hepatic oxygenases, Catatoxic Steroid No. 1 exhibits a distinct structural and functional profile that makes it particularly effective in certain applications .
Propiedades
Número CAS |
595-57-3 |
|---|---|
Fórmula molecular |
C22H31FKO5 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
potassium;3-[(10S,11S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1 |
Clave InChI |
AINAJZVZBITQQW-QKTJKMNOSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+] |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)O)F.[K] |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)O)O)C)O)F.[K] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SC 11927; SC-11927; SC11927; SU 11927; SU-11927; SU11927; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






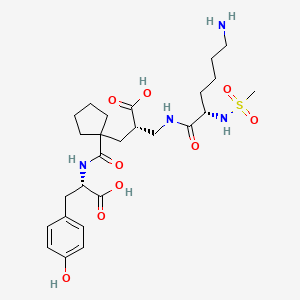
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
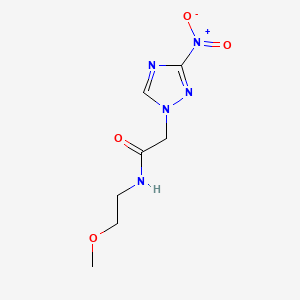
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)
